molecular formula C28H34ClNO2 B13782916 Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride CAS No. 63916-74-5

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride

Cat. No.: B13782916
CAS No.: 63916-74-5
M. Wt: 452.0 g/mol
InChI Key: CGJVQYXNMYLDBV-UHFFFAOYSA-N
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Description

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a benzoic acid core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with an alcohol derivative, followed by the introduction of the dimethylamino group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated systems to control reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the benzoic acid core.

    Reduction: This process can modify the ester group, potentially converting it into an alcohol.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(dimethylamino)-, octyl ester
  • Benzoic acid, 4-(dimethylamino)-, methyl ester
  • Benzoic acid, 4-biphenyl ester

Uniqueness

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is unique due to its specific structure, which includes a combination of functional groups not commonly found together

Properties

CAS No.

63916-74-5

Molecular Formula

C28H34ClNO2

Molecular Weight

452.0 g/mol

IUPAC Name

(5-benzoyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(21-22(2)29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H

InChI Key

CGJVQYXNMYLDBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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